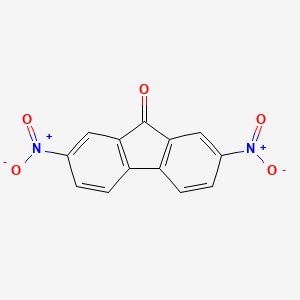
2,6,10-Trimethylundeca-5,9-dienal
Overview
Description
2,6,10-Trimethylundeca-5,9-dienal is a clear, colorless to pale yellowish liquid . It has an aldehydic, floral odor reminiscent of nerolidol, with fruity nuances . It is not found in nature and therefore needs to be synthesized .
Synthesis Analysis
The synthesis of 2,6,10-Trimethylundeca-5,9-dienal can be achieved from geranylacetone by Darzens reaction with ethyl chloroacetate through the corresponding glycidic ester, which is then hydrolyzed and decarboxylated . An improved process for the manufacture of 2,6,10-Trimethylundeca-5,9-dienal has been described in a patent . This process involves using NaOR in step i), wherein R is Ci- C 4 -alkyl (preferably methyl or ethyl) as a base and methyl chloroacetate or methyl bromoacetate as a-haloester at a low temperature, preferably at a temperature < -15°C .Molecular Structure Analysis
The molecular formula of 2,6,10-Trimethylundeca-5,9-dienal is C14H24O . The average mass is 208.340 Da and the monoisotopic mass is 208.182709 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,6,10-Trimethylundeca-5,9-dienal include a Darzens reaction, saponification, and decarboxylation .Physical And Chemical Properties Analysis
2,6,10-Trimethylundeca-5,9-dienal is a clear, colorless to pale yellowish liquid . It has an aldehydic, floral odor reminiscent of nerolidol, with fruity nuances .Scientific Research Applications
Chemical Communication in Termites
2,6,10-Trimethylundeca-5,9-dienal has been identified as a significant compound in the study of chemical communication in termites. It was discovered as the major sex-specific compound in female alates of the termite Hodotermopsis sjoestedti, suggesting its role as a female sex pheromone. This finding highlights a close chemical relationship between the pheromones of different termite taxa, offering insights into termite behavior and ecology (Lacey et al., 2011).
Synthesis Methods
Research has been conducted on the synthesis of dienals, including compounds structurally related to 2,6,10-Trimethylundeca-5,9-dienal. For example, a study presented a simple synthesis of 2,4-dienals from 1-trimethylsilyl-1,3-dienes (Yamamoto et al., 1979). Another research highlighted the synthesis of hydroxylated piperidines through a stereoselective Diels-Alder Reaction involving hexa-2,4-dienal (Hussain & Wyatt, 1993).
Role in Ecology and Biodiversity
2,6,10-Trimethylundeca-5,9-dienal and related compounds have been identified in various ecological studies. For instance, similar hydrocarbons were found in the green alga Enteromorpha prolifera and various marine and freshwater sediments, indicating their ecological significance (Rowland et al., 1985).
Pheromone Research
In the field of pheromone research, structurally similar compounds to 2,6,10-Trimethylundeca-5,9-dienal have been studied. For example, a study on the sex pheromone of the Horse-Chestnut Leafminer involved the analysis of compounds like tetradeca-8,10-dienal, showing their potential application in monitoring and controlling pest populations (Kalinová et al., 2003).
Fuel and Combustion Studies
Research on trimethyl dodecane, a compound related to 2,6,10-Trimethylundeca-5,9-dienal, has been conducted to understand its combustion properties, providing insights into alternative fuels and combustion kinetics (Won et al., 2014).
Future Directions
The future directions for 2,6,10-Trimethylundeca-5,9-dienal could involve improving the synthesis process. For instance, the decarboxylation step can be carried out in a continuous manner and without any metal powder . This could potentially increase the efficiency and yield of the synthesis process.
properties
IUPAC Name |
2,6,10-trimethylundeca-5,9-dienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O/c1-12(2)7-5-8-13(3)9-6-10-14(4)11-15/h7,9,11,14H,5-6,8,10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGMEZJVBHJYEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70904728 | |
| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,10-Trimethylundeca-5,9-dienal | |
CAS RN |
24048-13-3, 54082-68-7 | |
| Record name | Dihydroapofarnesal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24048-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,10-Trimethyl-5,9-undecadienal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54082-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024048133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054082687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5,9-Undecadienal, 2,6,10-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Trimethyl-5,9-undecadienal (mixture of all stereo forms) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70904728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,10-trimethylundeca-5,9-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.803 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6,10-trimethylundeca-5,9-dienal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.588 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details












Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

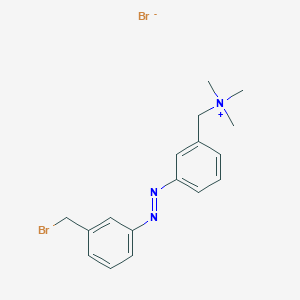
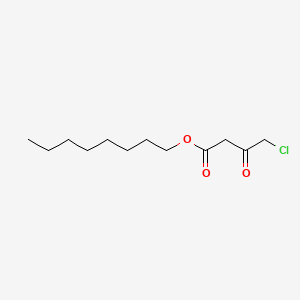
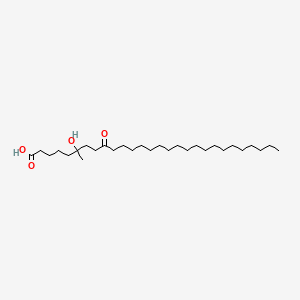
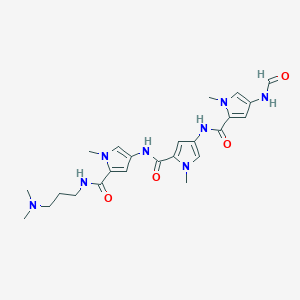
![21-Hydroxy-3-(4-hydroxyphenyl)-3,3a,6,7,8,9,10,11,12,13,14,15-dodecahydro-4H-1,16-etheno-5,15-(propanoazenoethanylylidene)furo[3,4-l][1,5,10]triazacyclohexadecin-4-one](/img/structure/B1213967.png)
![(11R,12S)-11-[(2R)-2-amino-2-carboxyethyl]sulfanyl-12-hydroxyhexadeca-5,7,9-trienedioic acid](/img/structure/B1213969.png)

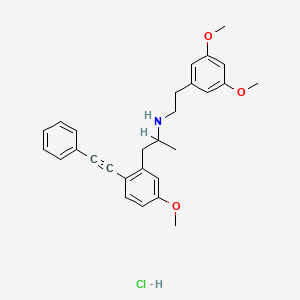
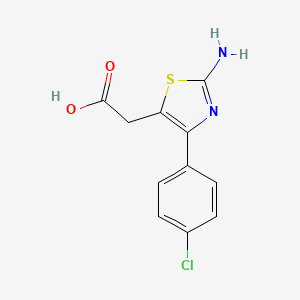

![[(2R,3S,4S)-5-(8-chloro-7-methyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] dihydrogen phosphate](/img/structure/B1213978.png)
